(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate
説明
The compound (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate features a quinoline core substituted with three methyl groups at positions 2, 2, and 4. The 6-position of the quinoline is esterified with 3-cyclohexylpropanoic acid. This structure confers unique physicochemical properties:
- Aromatic Interactions: The quinoline ring enables π-π stacking and hydrogen bonding, which are critical for biological activity.
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15-14-21(2,3)22-19-11-10-17(13-18(15)19)24-20(23)12-9-16-7-5-4-6-8-16/h10-11,13-14,16,22H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKPDROFIPSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CCC3CCCCC3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by further functionalization to introduce the cyclohexylpropanoate group. This process can be catalyzed by various metal-exchanged tungstophosphoric acids supported on γ-Al2O3 . The reaction conditions often involve microwave-assisted hydrothermal methods to optimize yield and efficiency .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthesis methods that minimize the use of harmful solvents and drastic reaction conditions. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to ensure environmentally friendly production .
化学反応の分析
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
作用機序
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 3-cyclohexylpropanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can inhibit enzymes such as DNA gyrase, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological activities .
類似化合物との比較
Structural Analogues with Quinoline Derivatives
N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide ()
- Key Differences: Substitution: A 7-chloro group replaces the methyl groups on the quinoline core. Functional Groups: Contains a piperazine linker and a difluorocyclohexanecarboxamide instead of an ester.
- The amide group improves solubility compared to the ester in the target compound .
Ethyl 3-Oxo-2-(2-Oxo-1,2-Dihydroquinoxalin-3-yl)-3-Phenylpropanoate (3cd, )
- Key Differences: Core Structure: Quinoxaline (two adjacent nitrogen atoms) instead of quinoline. Substituents: A phenyl group and ethyl ester replace the cyclohexylpropanoate ester.
- Implications: Quinoxaline’s electronic structure differs, reducing aromatic stabilization compared to quinoline. The phenyl group may enhance stacking interactions but reduce conformational flexibility .
Analogues with Shared Ester Functionality
Allyl 3-Cyclohexylpropanoate ()
- Key Differences: Core Structure: Lacks the quinoline ring entirely. Ester Group: Allyl group instead of the methylquinoline-substituted ester.
- Implications: Simplified structure reduces molecular weight (196.15 g/mol vs. ~355 g/mol for the target compound), increasing volatility.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
